molecular formula C12H14N2O6 B1679006 Nitroparacetamol CAS No. 326850-30-0

Nitroparacetamol

Cat. No.: B1679006
CAS No.: 326850-30-0
M. Wt: 282.25 g/mol
InChI Key: XTMOQAKCOFLCRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NCX 701 involves the esterification of paracetamol with 4-bromobutyric acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). The resulting ester is then treated with silver nitrate in hot acetonitrile to yield the target nitrate ester .

Chemical Reactions Analysis

NCX 701 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NCX 701 has several scientific research applications:

Mechanism of Action

NCX 701 exerts its effects through the release of nitric oxide, which has various physiological effects. The compound induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol. Its action is mainly located within the spinal cord, where it modulates pain signals . The exact molecular targets and pathways involved are still under investigation, but it is known that nitric oxide plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

NCX 701 is unique compared to other similar compounds due to its nitric oxide-releasing properties. Similar compounds include:

NCX 701 stands out due to its potent antinociceptive and anti-inflammatory effects, which are attributed to the release of nitric oxide. This makes it a promising candidate for developing new pain-relief medications with improved safety profiles .

Properties

Key on ui mechanism of action

NCX-701 (nitroparacetamol) is a NO-releasing derivative of paracetamol (acetaminophen) that has shown potent antinociceptive and anti-inflammatory properties. NCX-701 induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol, and its action is mainly located within the spinal cord in monoarthritic animals.

CAS No.

326850-30-0

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

(4-acetamidophenyl) 4-nitrooxybutanoate

InChI

InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI Key

XTMOQAKCOFLCRZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(nitroxy)butanoic acid 4-acetylaminophenyl ester
NCX 701
NCX-701
NCX701
nitroacetaminophen
nitroparacetamol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (270 mg of 60% NaH, 6.8 mmol) was added under argon and under magnetic stirring to a solution of 4-acetaminophenol (840 mg, 5.6 mmol) in dry THF (20 ml) kept at 0° C. The reaction mixture was stirred at 0° C. for 40 minutes. A solution of crude 4-(nitrooxy)butanoyl chloride in dry THF (10 ml), was then added dropwise to the reaction mixture kept at 0° C. The reaction temperature was allowed to rise to r.t. and the mixture was stirred for 18 hours. The unreacted 4-acetaminophenol was removed by washing the solution with 2M NaOH solution (75 ml). The resulting mixture was extracted with CH2Cl2 (3×75 ml). The combined organic phases were dried over MgSO4 and concentrated under reduced pressure. Purification of the residue by silica gel column chromathography by using petroleum ether/ethyl acetate=30/70 mixture as eluent provided 300 mg (1.1 mmol, 40% yield on converted paracetamol) of pure 4-(acetylamino)phenyl 4-(nitrooxy)butanoate.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-acetamidophenol (Paracetamol) (0.96 g, 6.30 mmol) TEA (0.64 g, 6.3 mmol) and DMAP (0.77 g, 6.3 mmol) in CH2Cl2/THF (9:1, 30 ml) kept at 0° C., under stirring and under nitrogen atmosphere, a solution of 4-(nitrooxy)butanoic acid pentafluorophenyl ester (2.0 g, 6.30 mmol) (Preparation 2) in CH2Cl2 (10 ml) was added. The resulting solution was kept under stirring for further 240 minutes at room temperature. The reaction mixture was poured in a pH 3 buffer solution (about 50 ml), acidified with HCl 1 N to pH 3-4 and extracted with CH2Cl2 (2×50 ml). The organic phase washed with brine (100 ml), dried on sodium sulfate and evaporated under vacuum. Purification by Flash chromatography of the residue (n-hexane/AcOEt 1:1) gave the title compound as a white solid (1.52 g, 84%). M.p., NMR and HPLC analysis were consistent with data reported in the literature.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.77 g
Type
catalyst
Reaction Step Five
Name
CH2Cl2 THF
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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